molecular formula C17H13NO2 B14683319 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione CAS No. 25083-69-6

2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B14683319
CAS No.: 25083-69-6
M. Wt: 263.29 g/mol
InChI Key: IEGGAERFEYQCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to an indene dione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of aniline with an appropriate indene dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones or amines.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazones or amines. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
  • 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behavior, biological activity, and industrial utility, making it a valuable compound for various research and development efforts.

Properties

CAS No.

25083-69-6

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)inden-1-one

InChI

InChI=1S/C17H13NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h2-10,19H,1H3

InChI Key

IEGGAERFEYQCSV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.